5-Bromo-4-phenylthiazole-2-carbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-4-phenylthiazole-2-carbaldehyde typically involves the reaction of 4-phenylthiazole-2-carbaldehyde with bromine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-4-phenylthiazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired products are formed .
Scientific Research Applications
5-Bromo-4-phenylthiazole-2-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-4-phenylthiazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interfere with the replication process, leading to cell death . Additionally, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways and exerting its biological effects .
Comparison with Similar Compounds
5-Bromo-4-phenylthiazole-2-carbaldehyde can be compared with other thiazole derivatives such as:
4-Phenylthiazole-2-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-4-phenylthiazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical properties and applications.
Properties
IUPAC Name |
5-bromo-4-phenyl-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-10-9(12-8(6-13)14-10)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLBTJKFLVUIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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